molecular formula C17H20N2OS B3006775 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole CAS No. 2418672-58-7

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole

Numéro de catalogue: B3006775
Numéro CAS: 2418672-58-7
Poids moléculaire: 300.42
Clé InChI: KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole, also known as CT-707, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and other metabolic disorders. CT-707 has shown promising results in preclinical studies and is being developed as a potential therapeutic for these diseases.

Mécanisme D'action

PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in these cells. This mechanism of action is believed to underlie the therapeutic potential of this compound for type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and metabolic disorders. These effects are believed to be mediated by the selective inhibition of PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in in vitro and in vivo studies. Its selective inhibition of PTP1B activity also makes it a useful tool for investigating the role of this protein in insulin signaling and metabolic disorders.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its selectivity for PTP1B may limit its usefulness in investigating other signaling pathways or targets.

Orientations Futures

There are several potential future directions for research on 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole. One area of interest is in its potential as a therapeutic for type 2 diabetes and other metabolic disorders. Further preclinical studies are needed to determine its safety and efficacy in animal models, and clinical trials will be needed to evaluate its potential in humans.
Another potential direction is in investigating the role of PTP1B in other signaling pathways and disease states. This compound's selectivity for PTP1B may make it a useful tool for investigating these pathways and identifying new therapeutic targets.
Overall, this compound represents a promising new tool for investigating the role of PTP1B in insulin signaling and metabolic disorders, and has potential as a therapeutic for these diseases. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.

Méthodes De Synthèse

The synthesis of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole involves several steps, starting with the reaction of 2-methyl-4-nitrothiazole with 4-bromophenol to form 4-(2-methylthiazol-4-yl)phenol. This intermediate is then reacted with 2-chloromethyl-1-(cyclopropylmethyl)aziridine to form the key intermediate, this compound. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has been extensively studied in preclinical models of type 2 diabetes and metabolic disorders. In vitro studies have shown that this compound selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated improved glucose tolerance, insulin sensitivity, and lipid metabolism with this compound treatment. These findings suggest that this compound has potential as a therapeutic for type 2 diabetes and other metabolic disorders.

Propriétés

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-18-16(11-21-12)15-4-2-3-5-17(15)20-10-14-9-19(14)8-13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.